Inversion of Enantioselectivity in Palladium-Catalyzed Hydrosilylation Compared to MDPP
In the palladium-catalyzed asymmetric hydrosilylation of styrene, NMDPP and its epimer MDPP direct the formation of opposite product enantiomers. This demonstrates a fundamental configurational divergence that cannot be predicted by simple structural analogy [1].
| Evidence Dimension | Absolute Configuration of Major Product |
|---|---|
| Target Compound Data | (R)-(+)-1-phenylethyltrichlorosilane |
| Comparator Or Baseline | MDPP produced (S)-(−)-1-phenylethyltrichlorosilane |
| Quantified Difference | Opposite enantiomer formed |
| Conditions | Palladium(II)-catalyzed hydrosilylation of styrene with trichlorosilane [1] |
Why This Matters
Procurement decisions must be based on the specific stereochemical outcome required; NMDPP and MDPP are not interchangeable and can lead to opposite product configurations.
- [1] Yamamoto, K.; Hayashi, T.; Kumada, M. Catalytic asymmetric hydrosilylation of olefins: III. Chiral phosphine-palladium(II) complexes as hydrosilylation catalysts. J. Organomet. Chem. 1976, 118 (2), 161-176. DOI: 10.1016/S0022-328X(00)86640-1. View Source
